molecular formula C14H15O2PS2 B052163 Edifenphos CAS No. 17109-49-8

Edifenphos

Cat. No. B052163
CAS RN: 17109-49-8
M. Wt: 310.4 g/mol
InChI Key: AWZOLILCOUMRDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of edifenphos-related compounds often involves complex chemical reactions aimed at enhancing the fungicide's efficiency or detecting its presence in the environment. For instance, the development of photoelectrochemical sensors for edifenphos detection involves the synthesis of MoS2 nanosheets decorated with Zinc phthalocyanine nanoparticles. This process aims to create a material with a narrower energy bandgap and efficient charge transfer for improved detection sensitivity (Ding et al., 2019).

Molecular Structure Analysis

The interaction of edifenphos with biological molecules such as human serum albumin (HSA) has been studied to understand its molecular mechanism of action. These studies reveal that edifenphos forms a complex with HSA through hydrophobic interactions, indicating the potential molecular basis for its toxicity (Ahmad & Ahmad, 2018).

Chemical Reactions and Properties

Research on edifenphos has highlighted its reactivity and interaction with various substrates. For example, the photodecomposition of edifenphos under ultraviolet light leads to its hydrolysis into several compounds, demonstrating its susceptibility to degradation in certain conditions (Murai, 1977).

Scientific Research Applications

  • Toxicity Assessment in Humans : Research has shown that Edifenphos can bind to human serum albumin, leading to micro-environmental changes around protein residues and oxidative stress-induced protein damage, suggesting a mechanism for its toxicity in humans (Ahmad & Ahmad, 2018).

  • Detection Methods : Studies have developed advanced methods for detecting Edifenphos, like a photoelectrochemical aptasensor using Zinc phthalocyanine sensitized MoS2 nanosheets, offering a sensitive detection platform in environmental and food analysis (Ding et al., 2019).

  • Liver and Plasma Changes in Rats : Edifenphos administration in rats resulted in increased liver weight and hepatic concentrations of various enzymes, highlighting its toxicological impact on mammalian liver function (Poul, 1983).

  • Genotoxicity and Cytotoxicity : Studies indicate Edifenphos can induce genotoxicity and cytotoxicity in rat hepatocytes and lymphocytes, causing DNA damage and oxidative stress. Protective effects against such toxicity were observed with apigenin, a dietary flavonoid (Ahmad et al., 2019; Ahmad et al., 2021).

  • Interaction with DNA : Edifenphos binds to calf thymus DNA primarily through a groove binding mode, which does not alter the native structure of DNA, indicating a potential mechanism of genotoxicity (Ahmad & Ahmad, 2018).

  • Agricultural Residues and Health Hazards : Accumulation of Edifenphos in agricultural products poses potential health hazards. Research has shown significant chromosomal aberrations, micronucleus, and sperm abnormalities in mice exposed to this compound, underlining its genotoxic potential (Jayashree et al., 1994).

  • Monitoring Techniques : Advanced sensing and monitoring methods for Edifenphos have been developed, such as a multi-aptasensor for detection in agriculture and a label-free electrochemical aptasensor for sensitive detection in rice, enhancing the ability to monitor its presence in the environment and food products (Kwon et al., 2015; Arvand & Gholami, 2020).

  • Impact on Fungal Pathogens : Edifenphos affects lipid biosynthesis in fungal pathogens like Pyricularia oryzae, impacting their growth and virulence. This understanding helps in developing resistance management strategies in agriculture (Kodama et al., 1980; Annamalai & Lalithakumari, 1992).

Safety And Hazards

Edifenphos is classified as having acute toxicity (Category 3, Oral; Category 4, Dermal), skin sensitization (Category 1), and is hazardous to the aquatic environment . It is also toxic if inhaled and very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

[ethoxy(phenylsulfanyl)phosphoryl]sulfanylbenzene
Source PubChem
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InChI

InChI=1S/C14H15O2PS2/c1-2-16-17(15,18-13-9-5-3-6-10-13)19-14-11-7-4-8-12-14/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZOLILCOUMRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(SC1=CC=CC=C1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H15O2PS2
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DSSTOX Substance ID

DTXSID7041910
Record name Edifenphos
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Molecular Weight

310.4 g/mol
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Physical Description

Clear yellow to light brown liquid; [Merck Index], Solid
Record name Edifenphos
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Boiling Point

154 °C/1 Pa
Record name EDIFENPHOS
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Solubility

In n-hexane 20-50, dichloromethane, isopropanol, toluene 200 (all in g/l, 20 °C). Readily soluble in methanol, acetone, benzene, xylene, carbon tetrachloride and dioxane. Sparingly soluble in heptane., In water, 56 mg/l @ 20 °C, 0.056 mg/mL at 20 °C
Record name EDIFENPHOS
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Density

1.251 g/cu cm (20 °C)
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Vapor Pressure

0.00000027 [mmHg], 2.70X10-7 mm Hg @ 25 °C
Record name Edifenphos
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Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/
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Product Name

Edifenphos

Color/Form

Yellow to light brown liquid... ., Clear yellow to light-brown liquid

CAS RN

17109-49-8
Record name Edifenphos
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Record name Edifenphos [BSI:ISO]
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Record name EDIFENPHOS
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Record name EDIFENPHOS
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Record name O-Ethyl S,S-diphenyl phosphorodithioate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-25 °C, < 25 °C
Record name EDIFENPHOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name O-Ethyl S,S-diphenyl phosphorodithioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031781
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,610
Citations
YS Kwon, VT Nguyen, JG Park, MB Gu - Analytica Chimica Acta, 2015 - Elsevier
The sensitive detection of iprobenfos (IBF) and edifenphos (EDI) was successfully conducted by using a new aptamer-based colorimetric multi-aptasensor. The dissociation constants of …
Number of citations: 54 www.sciencedirect.com
O Kodama, K Yamashita… - Agricultural and Biological …, 1980 - academic.oup.com
… oryzae treated with 10 ppm edifenphos. The fungicide … On the other hand, addition of edifenphos to the mycelial cell … These data suggest that the primary antifungal action of edifenphos …
Number of citations: 74 academic.oup.com
J Zhang, J Wu, L Wu - Journal of Molecular Modeling, 2020 - Springer
… edifenphos [6]. However, the fungicides acting through choline biosynthesis inhibition, edifenphos… of resistance emergence, as can be seen in Bipolaris oryzae toward edifenphos [7, 8]. …
Number of citations: 4 link.springer.com
KS El‐Gendy, NM Aly, AH El‐Sebae - Journal of Environmental …, 1998 - Taylor & Francis
The effects of 1/1000 field recommended concentration of the organophosphorus compounds; edifenphos and glyphosate on the immune response and protein contents were …
Number of citations: 63 www.tandfonline.com
黒河内伸, 片桐政子, 高瀬巖, 上杉康彦 - Journal of Pesticide Science, 1985 - jlc.jst.go.jp
… The metabolic rate of edifenphos was followed by the order of sensitivity of … of edifenphos, inhibits the activity of phospholipid N-methyltransferase in a stronger manner than edifenphos …
Number of citations: 12 jlc.jst.go.jp
M Arvand, AA Mirroshandel - Biosensors and Bioelectronics, 2017 - Elsevier
With the advantages of excellent optical properties and biocompatibility, single-strand DNA-functionalized quantum dots have been widely applied in biosensing and bioimaging. A new …
Number of citations: 71 www.sciencedirect.com
A Ahmad, M Ahmad - Spectrochimica Acta Part A: Molecular and …, 2018 - Elsevier
Edifenphos is an important organophosphate pesticide with many antifungal and anti-insecticidal properties but it may cause potential hazards to human health. In this work, we have …
Number of citations: 36 www.sciencedirect.com
L Ding, D Jiang, Z Wen, Y Xu, Y Guo, C Ding… - Biosensors and …, 2020 - Elsevier
Developing a simple, rapid detection method for the analysis of edifenphos (EDI) is crucial due to its residue is harmful to acetylcholinesterase on the human cellular system, and cause …
Number of citations: 39 www.sciencedirect.com
A Ahmad, P Kumari, M Ahmad - Pesticide biochemistry and physiology, 2019 - Elsevier
… ) caused a significant decline in tail length as compared to edifenphos treated groups (C and D). We suggest that edifenphos exposure to rats leads to oxidative DNA damage in hepatic …
Number of citations: 33 www.sciencedirect.com
F Yang, J Huang, J Li, R Xu, Z Shen, H Dong… - Microchemical …, 2023 - Elsevier
… for the simultaneous detection of isocarbophos and edifenphos. In this study, the use of … of edifenphos and isocarbophos. Herein, Pb 2+ was used to label an edifenphos aptamer (Pb 2+ …
Number of citations: 0 www.sciencedirect.com

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